REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([CH3:15])=[N:5][S:6][C:7]=1[NH:8][C:9](=[O:14])[CH2:10][CH:11]([CH3:13])[CH3:12])#[N:2].[OH:16]O>[NH4+].[OH-]>[CH3:15][C:4]1[C:3]([C:1]([NH2:2])=[O:16])=[C:7]([NH:8][C:9](=[O:14])[CH2:10][CH:11]([CH3:13])[CH3:12])[S:6][N:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NSC1NC(CC(C)C)=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. overnight after which the TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the completion of the addition the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to 40 mL
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NSC(=C1C(=O)N)NC(CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |